molecular formula C9H11BrN2O2 B13929215 Methyl 5-amino-2-bromo-4-(methylamino)benzoate

Methyl 5-amino-2-bromo-4-(methylamino)benzoate

Cat. No.: B13929215
M. Wt: 259.10 g/mol
InChI Key: APOFPJCYZYUOJX-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-4-(methylamino)benzoate is an organic compound with a complex structure that includes both amino and bromo substituents on a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-bromo-4-(methylamino)benzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 5-amino-4-(methylamino)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-amino-2-bromo-4-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-bromo-4-(methylamino)benzoate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-bromo-4-(methylamino)benzoate is unique due to the presence of both amino and bromo groups, along with a methylamino substituent.

Biological Activity

Methyl 5-amino-2-bromo-4-(methylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antifungal, and other pharmacological activities based on various studies and findings.

Chemical Structure and Synthesis

This compound can be synthesized through a series of reactions involving bromination and methylation of benzoic acid derivatives. The synthesis typically begins with methyl 2-amino-5-bromobenzoate, which undergoes further modifications to introduce the methylamino group at the para position.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with bromo and amino substitutions have shown activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

CompoundBacteriaMIC (µg/mL)
This compoundE. coli0.0195
B. subtilis4.69
S. aureus5.64
P. aeruginosa13.40

These results suggest that the compound has potent activity against E. coli and moderate activity against other tested strains, which is promising for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has been reported to exhibit antifungal activity against several strains, including Candida albicans. The MIC values for antifungal activity are as follows:

CompoundFungusMIC (µg/mL)
This compoundC. albicans16.69
Fusarium oxysporum56.74

These findings indicate that the compound could be effective in treating fungal infections, particularly those caused by Candida species .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the presence of the bromo and amino groups enhances its interaction with bacterial cell membranes or metabolic pathways, leading to cell lysis or inhibition of growth .

Case Studies and Research Findings

  • In vitro Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited a dose-dependent response in inhibiting bacterial growth, with significant effects observed at low concentrations.
  • In vivo Efficacy : While in vitro results are promising, further research is necessary to evaluate the in vivo efficacy of this compound in animal models, particularly for its potential use in treating infections caused by resistant strains .
  • SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the amino and bromo groups significantly influence biological activity, suggesting pathways for optimizing efficacy through chemical alterations .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 5-amino-2-bromo-4-(methylamino)benzoate

InChI

InChI=1S/C9H11BrN2O2/c1-12-8-4-6(10)5(3-7(8)11)9(13)14-2/h3-4,12H,11H2,1-2H3

InChI Key

APOFPJCYZYUOJX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)Br)C(=O)OC)N

Origin of Product

United States

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